2-Bromo-5-methoxybenzamide
Overview
Description
2-Bromo-5-methoxybenzamide is an organic compound with the molecular formula C8H8BrNO2 It is a derivative of benzamide, where the benzene ring is substituted with a bromine atom at the second position and a methoxy group at the fifth position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-methoxybenzamide typically involves the bromination of 5-methoxybenzamide. One common method includes the reaction of 5-methoxybenzamide with bromine in the presence of a suitable solvent such as dichloromethane. The reaction is carried out at low temperatures to control the bromination process and to ensure the selective substitution at the second position .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The crude product is often purified through recrystallization or other suitable purification techniques .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-5-methoxybenzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids, while the amide group can undergo reduction to form amines.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products:
- Substituted benzamides
- Benzaldehydes
- Benzylamines
Scientific Research Applications
2-Bromo-5-methoxybenzamide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmacologically active compounds.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It is used in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 2-Bromo-5-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and methoxy group play crucial roles in its binding affinity and specificity. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with receptors, modulating their signaling pathways .
Comparison with Similar Compounds
- 2-Bromo-5-methoxybenzoic acid
- 2-Bromo-5-methoxybenzaldehyde
- 2-Bromo-5-methoxyaniline
Comparison: 2-Bromo-5-methoxybenzamide is unique due to its amide functional group, which imparts different chemical reactivity and biological activity compared to its analogs. For instance, 2-Bromo-5-methoxybenzoic acid has a carboxylic acid group, making it more acidic and suitable for different types of reactions. Similarly, 2-Bromo-5-methoxybenzaldehyde contains an aldehyde group, which is more reactive towards nucleophiles .
Properties
IUPAC Name |
2-bromo-5-methoxybenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c1-12-5-2-3-7(9)6(4-5)8(10)11/h2-4H,1H3,(H2,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMTKLJYDFPAPJS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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